3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. Key structural elements include:
- 3-Benzyl substitution: Enhances lipophilicity and may influence target binding .
- 6-Methyl group: Likely improves metabolic stability compared to bulkier substituents.
- 2-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain: Introduces a polarizable sulfur atom and a 4-methylpiperidinyl moiety, which could enhance solubility and modulate receptor interactions .
Properties
IUPAC Name |
3-benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-15-8-10-24(11-9-15)19(26)14-28-22-23-18-12-16(2)29-20(18)21(27)25(22)13-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBRXINQVOMKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Piperidinyl Moiety: This can be done through reductive amination or other suitable methods to introduce the piperidinyl group.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and piperidinyl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines. Mechanistic investigations suggest that it may induce apoptosis through the activation of specific signaling pathways involved in cell death .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a spectrum of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Neuropharmacological Effects : Given its structural similarity to other known neuroactive compounds, there is growing interest in its potential as a treatment for neurological disorders. It may act on G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for conditions like depression and anxiety .
Therapeutic Potential
The therapeutic applications of this compound can be categorized into several areas:
Cancer Therapy
Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, further development could position this compound as a candidate for targeted cancer therapies.
Infectious Diseases
With its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or adjunct therapies to combat antibiotic-resistant infections.
Neurological Disorders
The modulation of neurotransmitter systems indicates potential uses in treating conditions such as anxiety disorders or depression through GPCR modulation.
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- A study on thienopyrimidine derivatives revealed significant anticancer properties against breast cancer cell lines, suggesting that structural modifications could enhance potency and selectivity .
- Research focusing on piperidine-containing compounds has shown promising results in neuroprotection and cognitive enhancement in animal models, indicating a pathway for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin-4-one core may play a crucial role in binding to these targets, while the benzyl and piperidinyl groups could enhance its affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural and functional differences between the target compound and related derivatives:
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment and neurodegenerative disease management. This article reviews the biological activity of this compound based on diverse studies and findings.
Chemical Structure and Properties
This compound belongs to the thieno[3,2-d]pyrimidin class, which is known for various biological activities. The structural features include:
- Thieno[3,2-d]pyrimidin core : Provides a scaffold for biological activity.
- Benzyl and methyl groups : Enhance lipophilicity and may influence receptor interactions.
- Piperidine moiety : Often associated with neuroactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of thieno[3,2-d]pyrimidin have been shown to exhibit significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- Induction of apoptosis: Research indicates that these compounds can trigger apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic genes like Bcl-2 .
- Cell cycle arrest: The compound has been observed to arrest the cell cycle at the S phase in cancer cells, leading to inhibited proliferation .
- Case Studies :
Neuroprotective Activity
The compound's structural similarity to other known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition :
- Antioxidant Activity :
Research Findings Summary
| Activity Type | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 (Liver Cancer) | ~5.33 | Apoptosis induction via caspase activation |
| Anticancer | MCF-7 (Breast Cancer) | ~6.00 | Cell cycle arrest at S phase |
| Neuroprotective | Butyrylcholinesterase | <10 | Enzyme inhibition |
| Antioxidant | Neuronal Cells | N/A | Reduction of oxidative stress |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thieno-pyrimidinone derivatives often employs a multi-step approach involving cyclization, sulfanyl-group introduction, and functionalization of the piperidine moiety. A one-pot catalytic method using p-toluenesulfonic acid (p-TsOH) has been validated for structurally related pyrimidine derivatives, achieving high yields under reflux conditions . Key steps include:
- Cyclization: Reacting a thiophene precursor with thiourea or urea derivatives.
- Sulfanyl Incorporation: Using mercaptoacetic acid derivatives, such as 2-(4-methylpiperidin-1-yl)-2-oxoethyl thiol, under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization: Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and catalyst load (e.g., 5–10 mol% p-TsOH) to enhance regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm regiochemistry of the thieno-pyrimidinone core and benzyl/piperidine substituents. Aromatic protons in the thiophene ring typically resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., m/z ~470–500 for this compound).
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) to assess impurities from side reactions .
Advanced: How can researchers evaluate the compound’s pharmacological potential, such as kinase inhibition or antimicrobial activity?
Methodological Answer:
- Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values to reference inhibitors like gefitinib .
- Antimicrobial Testing: Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfanyl and piperidine groups may enhance membrane penetration .
- Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (SI >10 indicates therapeutic potential) .
Advanced: What computational tools are suitable for predicting physicochemical properties and drug-likeness?
Methodological Answer:
- ADMET Prediction: Use SwissADME or QikProp to calculate logP (target ~3–5), topological polar surface area (TPSA <140 Ų), and bioavailability scores. The piperidine moiety may improve solubility .
- Molecular Docking: Employ AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). The benzyl group’s hydrophobicity may stabilize binding pockets .
Advanced: How can environmental fate studies be designed to assess biodegradation or ecotoxicity?
Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure CO₂ evolution in activated sludge. The sulfanyl group may slow degradation .
- Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). EC₅₀ values <10 mg/L indicate high hazard .
- Soil Adsorption: Batch equilibrium experiments to determine Kₒc values; logKₒc >3 suggests strong soil binding .
Advanced: What strategies mitigate stability issues during storage or formulation?
Methodological Answer:
- Stability Studies: Conduct ICH Q1A-compliant accelerated testing (40°C/75% RH for 6 months). Protect from light due to the thieno-pyrimidinone core’s photosensitivity .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
- Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., cleavage of the sulfanyl-ethyl bond) .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
Methodological Answer:
- Core Modifications: Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to enhance target affinity. The 6-methyl group’s steric effects may influence binding .
- Piperidine Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to the piperidine ring to improve metabolic stability .
- Sulfanyl Linker: Replace the sulfanyl-ethyl group with a carbonyl or amine linker to modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
